molecular formula C19H19N3O B5819803 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide

2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide

Cat. No. B5819803
M. Wt: 305.4 g/mol
InChI Key: ORHMFZMJKJUINT-UHFFFAOYSA-N
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Description

2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide, also known as MPQP, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has been extensively studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry.

Scientific Research Applications

2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide has been extensively studied for its potential applications in various scientific fields. In pharmacology, 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide has been shown to exhibit potent anticonvulsant and neuroprotective activities in animal models. It has also been found to possess analgesic and anti-inflammatory properties. In biochemistry, 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide has been used as a tool to study the structure and function of ion channels, particularly voltage-gated sodium channels. In medicinal chemistry, 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide has been investigated as a potential lead compound for the development of new drugs for the treatment of epilepsy, neuropathic pain, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide is not fully understood. However, it is believed to act by modulating the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons. 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide has been shown to selectively inhibit the activity of certain subtypes of sodium channels, such as Nav1.6 and Nav1.7, which are highly expressed in the central nervous system and play a crucial role in pain perception and epilepsy.
Biochemical and Physiological Effects
2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide has been shown to produce a range of biochemical and physiological effects. In animal models, it has been found to reduce the frequency and severity of seizures, as well as to protect against neuronal damage caused by ischemia and oxidative stress. It has also been shown to reduce pain and inflammation, possibly by inhibiting the release of pro-inflammatory cytokines and chemokines. In vitro studies have revealed that 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide can modulate the activity of ion channels in a dose-dependent manner, and that it has a high affinity for certain subtypes of sodium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide in lab experiments is its potent and selective activity against voltage-gated sodium channels. This makes it a valuable tool for studying the structure and function of these channels, as well as for investigating their role in various physiological and pathological processes. However, one limitation of 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in animal models or clinical trials.

Future Directions

There are several future directions for research on 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide. One area of interest is the development of new analogs and derivatives of 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide that exhibit improved pharmacological properties, such as increased solubility, bioavailability, and selectivity for specific subtypes of sodium channels. Another area is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide, with the goal of identifying new therapeutic targets for the treatment of neurological disorders. Finally, more studies are needed to evaluate the safety and efficacy of 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide in human clinical trials.

Synthesis Methods

The synthesis of 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide involves the condensation of 2-methyl-5-nitroaniline and 2-acetyl-5-methylthiophene in the presence of sodium ethoxide. The resulting intermediate is then reduced with sodium borohydride to yield 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide. The overall yield of the synthesis process is around 50%.

properties

IUPAC Name

2-methyl-N-(2-methyl-5-quinoxalin-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12(2)19(23)22-17-10-14(9-8-13(17)3)18-11-20-15-6-4-5-7-16(15)21-18/h4-12H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHMFZMJKJUINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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